molecular formula C31H36ClN2O2RuS B12047861 (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II), AldrichCPR

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II), AldrichCPR

Cat. No.: B12047861
M. Wt: 637.2 g/mol
InChI Key: NMZXBNXHMJYVNR-XCPIVNJJSA-M
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Description

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II), AldrichCPR is a complex organometallic compound. It features a ruthenium(II) center coordinated to a p-cymene ligand, a chloro ligand, and a chiral diamine ligand derived from 1,2-diphenylethanediamine with a p-toluenesulfonyl group. This compound is known for its applications in asymmetric catalysis and organic synthesis.

Preparation Methods

The synthesis of (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) typically involves the following steps:

    Ligand Preparation: The chiral diamine ligand is synthesized from 1,2-diphenylethanediamine by introducing a p-toluenesulfonyl group.

    Complex Formation: The prepared ligand is then reacted with a ruthenium precursor, such as ruthenium(II) chloride dimer, in the presence of p-cymene.

Chemical Reactions Analysis

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) undergoes various types of reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) exerts its effects involves coordination to substrates through its ruthenium center. The p-cymene ligand provides stability, while the chiral diamine ligand induces enantioselectivity in catalytic reactions. The molecular targets and pathways involved are primarily related to the activation of hydrogen and other small molecules .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) lies in its specific chiral ligand, which provides distinct enantioselectivity in catalytic processes.

Properties

Molecular Formula

C31H36ClN2O2RuS

Molecular Weight

637.2 g/mol

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;chlororuthenium;1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C21H22N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21,23H,22H2,1H3;4-8H,1-3H3;1H;/q;;;+1/p-1/t20-,21-;;;/m0.../s1

InChI Key

NMZXBNXHMJYVNR-XCPIVNJJSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru]

Origin of Product

United States

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